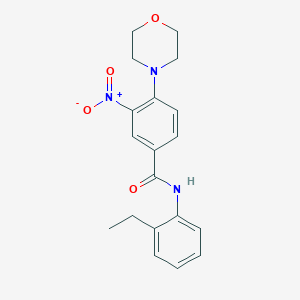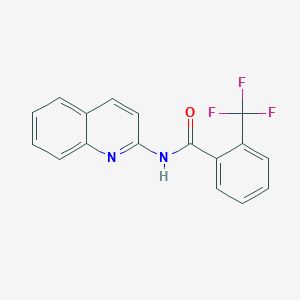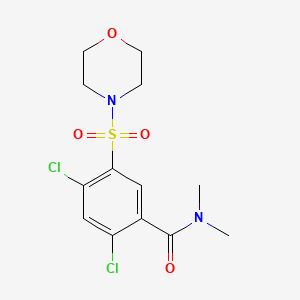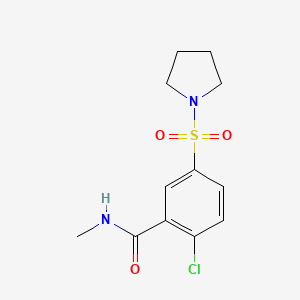![molecular formula C18H16N2O4 B4399077 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4399077.png)
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate
Übersicht
Beschreibung
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate, also known as OMDPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of oxadiazole derivatives, which have been studied for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate is not fully understood, but studies have suggested that it targets specific signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. This compound also activates the p38 MAPK signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. This compound also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process. In animal models of inflammation and pain, this compound reduces the production of pro-inflammatory cytokines and reduces pain behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. This compound has been found to exhibit potent activity against various cancer cell lines and has shown promising results in animal models of inflammation and pain. However, the limitations of this compound include its low solubility in water, which may limit its use in certain applications. Further studies are needed to determine the optimal dosage and administration route of this compound for its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This will help to determine the optimal dosage and administration route of this compound for its potential therapeutic applications. Furthermore, the development of this compound-based drug delivery systems may enhance its efficacy and reduce its toxicity. Finally, the investigation of the synergistic effects of this compound with other compounds may lead to the development of novel combination therapies for cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate has been studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is cancer therapy. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
In addition to cancer therapy, this compound has also been studied for its anti-inflammatory and analgesic properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and neuropathic pain.
Eigenschaften
IUPAC Name |
[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-16(21)23-14-9-7-12(8-10-14)18-19-17(20-24-18)13-5-4-6-15(11-13)22-2/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAPQZBRROXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4398996.png)

![ethyl {4-[(3-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B4399005.png)




![1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
![4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399052.png)
![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![2-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399064.png)
![N-(2-methylphenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4399067.png)

